Furan-d4
Description
Significance of Deuterated Compounds in Scientific Inquiry
Deuterated compounds, in which one or more hydrogen atoms are substituted with deuterium (B1214612), are of paramount importance in scientific investigation. The key to their utility lies in the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond strength can significantly slow down chemical reactions involving the cleavage of this bond, providing a powerful method for studying reaction mechanisms. wikipedia.org
Furthermore, deuterium's distinct nuclear magnetic resonance properties and its different mass make it an excellent tracer. pearson.com Scientists use deuterium labeling to track the metabolic pathways of molecules within biological systems, to elucidate complex reaction sequences, and to improve the pharmacokinetic profiles of drugs. wikipedia.orgacs.org In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry, ensuring accurate quantification of the non-deuterated analogue. acs.org
Rationale for Deuterium Labeling in Furan-Related Studies
The use of deuterium labeling in furan-related studies provides specific advantages for understanding the behavior of this important heterocyclic compound. Furan (B31954) and its derivatives are key components in pharmaceuticals, agrochemicals, and are considered important biomass-derived platform molecules. nih.govnih.gov
Deuterium labeling, specifically creating Furan-d4, allows researchers to investigate the mechanisms of reactions such as catalytic hydrogenation and hydrodeoxygenation, which are crucial for converting biomass-derived furans into fuels and other valuable chemicals. nih.govresearchgate.net Studies have utilized deuterated furans to probe the saturation of the furan ring and the subsequent hydrogen/deuterium exchange processes on different parts of the molecule. nih.govresearchgate.net Additionally, computational studies on deuterated furan have revealed that isotopic substitution affects the molecule's ring dynamics, shape, and size, challenging the common assumption that deuteration leaves molecular geometry unchanged. nih.gov This has significant implications for understanding the fundamental properties and reactivity of furan.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuteriofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQBMQCUIZJEEH-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369904 | |
| Record name | Furan-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-90-1 | |
| Record name | Furan-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Furan D4 and Deuterated Furan Derivatives
Regiospecific Deuteration Techniques
Regiospecific deuteration aims to incorporate deuterium (B1214612) at specific positions within the furan (B31954) ring or its substituents. This is crucial for applications requiring selective labeling.
Deuterium Exchange Protocols
Deuterium exchange protocols involve the replacement of exchangeable hydrogen atoms with deuterium from a deuterated solvent or reagent. While simple furan-d4 synthesis typically involves complete deuteration, deuterium exchange can be applied to furan derivatives to achieve specific labeling patterns. Studies on deuterium exchange in furan and methylfurans in dimethyl sulfoxide (B87167) have been reported, investigating the kinetics of these reactions acs.org. Deuterium exchange studies have also been conducted on porphin analogues containing furan rings to understand the reactivity of the furan moiety within larger molecular systems rsc.org.
Formylation Reactions with Deuterated Reagents
Formylation reactions can be adapted to introduce a deuterated formyl group or to achieve deuteration on the furan ring using deuterated formylating agents. An optimized Vilsmeier-Haack protocol utilizing DMF-d7 (N,N-dimethylformamide-d7) has been reported for the quantitative synthesis of furan-2-carbaldehyde-d (deuterated furfural) starting from furan mdpi.comdb-thueringen.deresearchgate.net. This method provides a straightforward approach to introduce a deuterium atom at the aldehyde position of furfural (B47365) with high isotopic purity (>99% deuterium incorporation) mdpi.com.
Table 1: Optimized Vilsmeier Protocol for Furan-2-carbaldehyde-d Synthesis mdpi.com
| Reactant | Reagent | Deuterating Agent | Conditions | Product | Yield (%) | Deuterium Incorporation (%) |
| Furan | (COCl)₂ | DMF-d₇ | Adapted Vilsmeier conditions | Furan-2-carbaldehyde-d | 99 | >99 |
Catalytic Approaches to Deuterated Furan Synthesis
Catalytic methods offer efficient routes for introducing deuterium into furan systems, often enabling milder reaction conditions and improved selectivity compared to traditional methods.
Transition Metal-Catalyzed Deuteration
Transition metal catalysis plays a significant role in the deuteration of (hetero)arenes, including furans. Various transition metals, such as palladium, ruthenium, and iridium, have been employed. Palladium-catalyzed hydrogen isotope exchange has been shown to be effective for the late-stage C-H deuteration of organic compounds, including furan derivatives substituted with directing groups thieme-connect.com. These methods often utilize D₂O or other deuterated solvents as the deuterium source thieme-connect.com.
Studies have investigated the regioselectivity of transition metal-catalyzed H/D exchange in heteroarenes like furan. For instance, a study using a bimetallic Hf-Ir complex showed higher deuterium incorporation at the 2-position of furan compared to the 3-position rsc.org. Iron-catalyzed H/D exchange reactions have also been explored for heteroarenes under mild conditions nih.govresearchgate.net.
Table 2: Regioselectivity in Transition Metal-Catalyzed Furan Deuteration
| Catalyst | Substrate | Deuterium Source | Conditions | Deuteration Position | Deuterium Incorporation (%) | Reference |
| Hf-Ir Complex | Furan | Not specified in snippet | Not specified in snippet | Position 2 | 51 | rsc.org |
| Hf-Ir Complex | Furan | Not specified in snippet | Not specified in snippet | Position 3 | 32 | rsc.org |
| Fe Complex | This compound | CH₃OH | Blue-light irradiation, 48 h | Protodeuteration observed | Not specified as incorporation | researchgate.net |
| Palladium Catalyst | Menthol-substituted furan | D₂O | Ligand-enabled, mild conditions | Excellent incorporation at C-H positions | Excellent | thieme-connect.com |
Organocatalytic Methods for Deuterium Incorporation
Organocatalysis, which utilizes small organic molecules as catalysts, provides metal-free alternatives for deuteration. While less common for direct furan ring deuteration compared to transition metal catalysis, organocatalytic approaches have been developed for the regioselective α-deuteration of enals and enones, which can include furan-containing structures researchgate.netacs.org. These methods often employ D₂O and deuterated acids as deuterium sources and amines as organocatalysts researchgate.netacs.org. The application of organocatalysis in the synthesis of substituted furans from activated alkenes has also been reported, although direct deuteration of the furan ring using this specific methodology is not explicitly detailed in the provided snippets acs.org.
Optimization of Reaction Conditions for Enhanced Deuteration Yield and Purity
Optimizing reaction conditions is paramount to achieving high deuterium yield and purity in the synthesis of this compound and its derivatives. This involves careful consideration of factors such as catalyst choice, solvent, temperature, reaction time, and the concentration and isotopic purity of the deuterating agent.
For instance, in the palladium-catalyzed synthesis of functionalized furans, the choice of palladium catalyst significantly impacts the yield mdpi.com. PdCl₂(CH₃CN)₂ demonstrated higher yields and shorter reaction times compared to Pd(OAc)₂ and Pd(acac)₂ in one study mdpi.com.
The concentration and isotopic purity of the deuterium source, such as D₂O or a deuterated solvent, are critical for maximizing deuterium incorporation thieme-connect.com. Reaction temperature and time must be carefully controlled to favor the desired deuteration reaction while minimizing side reactions, such as protium (B1232500) incorporation or degradation of the furan ring, which is known to be sensitive to acidic and high-temperature conditions researchgate.netmdpi.com. The optimization process often involves systematically varying these parameters to identify the conditions that provide the best balance of yield, purity, and regioselectivity.
Table 3: Effect of Palladium Catalyst on Functionalized Furan Synthesis Yield mdpi.com
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |
| Pd(OAc)₂ | 80 | 6 | 80 |
| Pd(acac)₂ | 80 | 6 | 63 |
Applications of Furan D4 in Analytical Chemistry Research
Role as an Internal Standard in Quantitative Analysis
As an internal standard, Furan-d4 is added to samples at a known concentration before the analytical process begins. chromatographyonline.comfda.gov This allows for the correction of variations that may occur during sample preparation, extraction, and chromatographic analysis, leading to more accurate and reliable quantitative results. chromatographyonline.com The ratio of the native furan (B31954) signal to the this compound signal is used for quantification, effectively compensating for matrix effects and instrument variability. scioninstruments.comthermofisher.com
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically enriched standards, such as this compound, to determine the concentration of an analyte in a sample. nih.gov In this method, a known amount of the isotopically labeled internal standard is added to the sample, and the ratio of the native analyte to the labeled standard is measured by mass spectrometry. scioninstruments.comthermofisher.com This ratio, along with the known amount of the added standard, allows for the precise calculation of the native analyte's concentration, as the labeled standard behaves almost identically to the analyte throughout the analytical process. chromatographyonline.comnih.gov
HS-GC-MS is a prevalent technique for the determination of volatile compounds like furan in food and other matrices. perkinelmer.comeuropa.eu this compound is routinely used as an internal standard in HS-GC-MS methods for furan analysis. chromatographyonline.comfda.govital.sp.gov.br In this application, the sample is placed in a sealed vial, and volatile compounds in the headspace above the sample are injected into the GC-MS system. perkinelmer.comvup.sk The addition of this compound to the sample before headspace sampling helps to account for variations in the partitioning of furan between the sample matrix and the headspace, as well as potential losses during injection and chromatographic separation. chromatographyonline.comfda.gov Quantification is typically performed by monitoring specific ions for furan (e.g., m/z 68 and 39) and this compound (e.g., m/z 72 and 42) in Selected Ion Monitoring (SIM) mode. thermofisher.comital.sp.gov.brvup.sk This approach has been successfully applied to analyze furan in various food products, including coffee, baby food, and canned goods. perkinelmer.comital.sp.gov.briteh.airesearchgate.netresearchgate.net
SPME-GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds, offering advantages in sample preparation by integrating sampling, extraction, and concentration into a single step. restek.comnih.gov this compound is also employed as an internal standard in SPME-GC-MS methods for furan determination. restek.comchem960.com The SPME fiber is exposed to the headspace above the sample or directly immersed in the sample matrix to extract the analytes. nih.gov The fiber is then inserted into the GC injector for thermal desorption of the extracted compounds. nih.gov The use of this compound in SPME-GC-MS helps to correct for variations in the extraction efficiency of the fiber and potential losses during the desorption process. restek.com This methodology has been applied to analyze furan and its derivatives in food matrices. nih.govresearchgate.netmdpi.com
While GC-MS techniques are predominant for the analysis of volatile furan, LC-MS/MS is typically used for less volatile compounds or those requiring derivatization for GC analysis. Although furan itself is highly volatile and primarily analyzed by GC-MS, LC-MS/MS can be adapted for the analysis of furan or its derivatives, particularly in complex matrices where GC might be less suitable or when analyzing multiple related compounds with varying volatilities. perkinelmer.com In such adaptations, isotopically labeled standards, analogous to this compound for furan, would be essential for accurate quantification using LC-MS/MS, following the principles of isotope dilution. perkinelmer.comnih.gov The application of this compound specifically in LC-MS/MS for furan analysis is less common due to furan's volatility, but the principle of using deuterium-labeled analogs as internal standards in LC-MS/MS for other compounds in complex matrices is well-established. perkinelmer.comnih.gov
The development of accurate calibration curves is fundamental to quantitative analysis using this compound as an internal standard, especially when dealing with complex matrices like food. thermofisher.comeuropa.eu Standard addition is a frequently used calibration method where increasing amounts of native furan are added to separate portions of a sample containing a constant amount of this compound. fda.govscioninstruments.comthermofisher.com The ratio of the furan to this compound response is plotted against the concentration of added furan. scioninstruments.comthermofisher.com The concentration of furan in the original sample is determined by extrapolating the curve back to the point where the furan/Furan-d4 response ratio is zero. scioninstruments.comthermofisher.com This approach effectively accounts for matrix effects that can influence the ionization or detection of the analyte and internal standard. europa.euital.sp.gov.br External calibration with matrix-matched standards, where calibration standards are prepared in a furan-free matrix similar to the samples, is also employed, with this compound added to both standards and samples. chromatographyonline.comital.sp.gov.br Validation of these calibration methods in complex matrices involves assessing linearity, range, and the absence of significant matrix effects. ital.sp.gov.brscielo.brmdpi.com
The use of this compound as an internal standard significantly contributes to achieving high precision and accuracy in the quantitative analysis of furan. nih.govscielo.br By correcting for variations throughout the analytical process, IDMS with this compound provides more reliable results compared to methods without an internal standard. nih.gov
Reported method validation studies demonstrate good performance characteristics when using this compound. For instance, in the analysis of furan in baby food using SPME-GC-MS with this compound, mean recoveries ranged from 80% to 107%, with coefficients of variation (a measure of precision) between 5.6% and 12.4%. ital.sp.gov.br Another study on furan and vinyl acetate (B1210297) in cigarette smoke using GC-MS with this compound reported intra-day precision values for furan below 7.07% and inter-day precision below 9.62%. scielo.br Recoveries were in the range of 94.5-97.7%. scielo.br Limits of detection (LOD) and limits of quantitation (LOQ) are also improved by using this compound, as the internal standard helps to distinguish the analyte signal from background noise. researchgate.netresearchgate.netscielo.br Reported LODs and LOQs for furan analysis using this compound in various matrices and techniques vary depending on the specific method and matrix, but generally fall within the low µg/kg or ng/g range. ital.sp.gov.brresearchgate.netresearchgate.netscielo.br For example, LODs between 0.3 and 0.9 µg/kg and LOQs between 1.0 and 2.9 µg/kg have been reported for furan in food using HS-GC-MS with this compound. vup.skresearchgate.net
Summary of Analytical Performance Metrics (Examples):
| Matrix | Technique | Internal Standard | Recovery (%) | Precision (RSD%) | LOD (µg/kg or ng/g) | LOQ (µg/kg or ng/g) | Source |
| Baby Food | SPME-GC-MS | This compound | 80-107 | 5.6-12.4 | 0.7 | 2.4 | ital.sp.gov.br |
| Cigarette Smoke | GC-MS | This compound | 94.5-97.7 | < 9.62 | 0.028 µg/mL | 0.092 µg/mL | scielo.br |
| Tomato Ketchup | Headspace-GC-MS | d4-furan | 103-115 | 4-8 | 0.9 | 2.9 | researchgate.net |
| Various Foods | HS-SPME-GC-MS/MS | d4-furan | 76-117 | 1-20 | 0.001-1.071 | 0.003-3.571 | nih.govresearchgate.net |
This table presents example data points from the search results and is not exhaustive of all reported validation studies.
Isotope Dilution Mass Spectrometry (IDMS)
Standardization and Quality Control in Analytical Method Development
This compound (deuterated furan) is a crucial internal standard in the development and validation of analytical methods, particularly for the quantification of furan and its derivatives in various matrices, most notably food and beverages. Its isotopic labeling allows it to mimic the chemical and physical behavior of native furan during sample preparation and analysis, while being distinguishable by mass spectrometry. This makes this compound invaluable for compensating for analyte losses during sample processing, variations in injection volume, and fluctuations in detector response, thereby improving the accuracy and reliability of quantitative analysis.
The U.S. Food and Drug Administration (FDA) has prescribed methods for furan determination in food and beverages that utilize this compound as an internal standard, typically in conjunction with headspace gas chromatography-mass spectrometry (HS-GC/MS). thermofisher.comfda.gov In these methods, furan is often quantified using the method of standard additions, where known amounts of native furan are added to fortified test portions containing a fixed amount of this compound. thermofisher.comfda.gov The ratio of the integrated response of furan (m/z 68) to that of this compound (m/z 72) is plotted against the concentration of added furan, and the original furan concentration in the sample is calculated from the point where the response ratio is zero. thermofisher.comfda.govscioninstruments.com This approach helps to account for matrix effects, which can influence the volatilization and detection of furan. europa.eu
Deuterium-labelled internal standards, including this compound, are routinely used in furan quantitative analyses. chromatographyonline.com When placed in a headspace vial with a sample, this compound equilibrates with the sample, mimicking the behavior of native furan. chromatographyonline.com Its presence is monitored by detecting its molecular ion at m/z 72. chromatographyonline.com
The use of this compound as an internal standard is critical for ensuring the quality and reliability of analytical results in several ways:
Compensation for Analyte Loss: Furan is highly volatile and can be easily lost during sample preparation steps like heating and headspace equilibration. chromatographyonline.comscispace.com Adding a known amount of this compound at the beginning of the sample preparation allows analysts to track the recovery of furan throughout the process. scispace.com
Correction for Matrix Effects: Different food matrices can affect the efficiency of furan extraction and ionization in GC/MS. europa.eu By using this compound, which experiences similar matrix effects as native furan, the ratio of the two isotopes' signals helps to normalize the results and minimize bias caused by the sample matrix. europa.eu
Improved Precision and Accuracy: Isotope dilution mass spectrometry (IDMS) using this compound is considered a highly accurate quantitative technique. uliege.benih.gov The consistent behavior of the labeled standard relative to the analyte improves the precision and accuracy of the measurements compared to external calibration methods. scispace.com
Method Validation: this compound is essential for validating analytical methods for furan determination. Parameters such as recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ) are evaluated using spiked samples containing known amounts of furan and this compound. scispace.comvup.skresearchgate.netpcbiochemres.com
Research findings highlight the successful application of this compound in validating methods across various food matrices. For instance, a headspace-GC-MS method for furan determination in thermally treated foods was validated using this compound, demonstrating suitability for routine food control with acceptable precision and accuracy. vup.sk Recovery rates in different food matrices like tomato ketchup showed good accuracy. vup.sk Another study using HS-SPME-GC-MS/MS with this compound as the internal standard reported high precision and accuracy for the determination of furan and its derivatives in commercial foods, with validated parameters including linearity, LOD, LOQ, precision, and accuracy. researchgate.net Recovery rates between 88.03% and 105.06% were reported in one such method validation study. researchgate.net
Quality control samples, including procedural blanks, in-house reference samples, and spiked samples, are routinely analyzed alongside actual samples, often utilizing isotopically labeled standards like this compound to monitor the stability and performance of the analytical process over time. europa.eupcbiochemres.comfood.gov.uk
The concentration of this compound added as an internal standard can vary depending on the expected concentration of native furan in the sample and the specific method used. The FDA method, for example, recommends adjusting the content of labeled furan to the content of native furan in the test sample. europa.eu
Here is an example of typical validation data parameters obtained using this compound as an internal standard in furan analysis:
| Validation Parameter | Value Range (Example from Literature) | Reference |
| Linearity (R²) | 0.9962 - 0.9996 | researchgate.net |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g | researchgate.net |
| Limit of Quantification (LOQ) | 0.003 - 3.571 ng/g | researchgate.net |
| Recovery | 88.03% - 105.06% | researchgate.net |
| Repeatability (RSD) | 5% - 16% | scispace.com |
| Trueness | 87% - 93% (in specific matrices) | scispace.com |
Note: The values in the table are examples and can vary depending on the matrix, method, and specific laboratory.
The use of this compound as an internal standard is a well-established practice in analytical chemistry for ensuring the accuracy, precision, and reliability of furan quantification, particularly in complex food matrices.
Mechanistic Investigations Employing Furan D4
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are powerful tools for understanding the transition state of a reaction and identifying the rate-determining step. dalalinstitute.comnih.gov KIEs arise from the difference in vibrational frequencies between isotopically substituted molecules, which affects their zero-point energies and thus their activation energies. dalalinstitute.comprinceton.eduicm.edu.pl Furan-d4 is used to probe KIEs in reactions involving furan (B31954), specifically focusing on the cleavage or formation of C-H (or C-D) bonds.
Primary and Secondary Isotope Effects
Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.com This typically results in a significant change in reaction rate, with reactions involving lighter isotopes (e.g., C-H) being faster than those involving heavier isotopes (e.g., C-D). dalalinstitute.comprinceton.edulibretexts.org The magnitude of a primary KIE (kH/kD) can provide information about the extent of bond breaking in the transition state. dalalinstitute.comprinceton.edu
Secondary kinetic isotope effects occur when the isotopic substitution is at a position adjacent to the bond being broken or formed in the rate-determining step. dalalinstitute.comlibretexts.orgdigimat.in These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). dalalinstitute.comdigimat.in Secondary KIEs can arise from changes in hybridization or hyperconjugation in the transition state. libretexts.orgdigimat.in
Studies utilizing this compound can help distinguish between primary and secondary isotope effects, providing detailed insights into which C-H bonds are involved in the rate-determining step and the electronic changes occurring at the reaction center. For instance, a large primary KIE when comparing the reaction rate of furan with this compound would indicate that a C-H bond cleavage is part of the rate-determining step. maxapress.comepfl.chresearchgate.netnih.gov
Tracing Reaction Pathways and Intermediates with Deuterated this compound
Deuterium (B1214612) labeling with this compound allows researchers to trace the fate of specific hydrogen atoms during a reaction, helping to map out reaction pathways and identify transient intermediates. ou.edunih.govresearchgate.net By analyzing the position of deuterium atoms in the reaction products, researchers can infer how the furan ring is transformed and which bonds are cleaved or formed.
Understanding C-H Bond Cleavage in Reaction Rate-Determining Steps
As mentioned earlier, KIEs with this compound are particularly useful for determining if C-H bond cleavage is involved in the rate-determining step of a reaction. epfl.ch A significant KIE (kH/kD > 1) strongly suggests that the breaking of a C-H bond is occurring at the slowest step of the reaction mechanism. maxapress.comresearchgate.netnih.gov For example, in the oxidation of furfural (B47365), a deuterium isotope effect (kH/kD = 6.23 at 298 K) indicated that α-C-H bond cleavage was the rate-determining step. maxapress.com
Analysis of Furan Formation Pathways from Precursors
Furan can be formed through various pathways from different precursors, particularly under thermal treatment conditions in food. researchgate.netoup.comresearchgate.netagriculturejournals.czresearchgate.netmdpi.com These precursors include carbohydrates (sugars), amino acids, polyunsaturated fatty acids, and ascorbic acid derivatives. researchgate.netoup.comresearchgate.netagriculturejournals.czresearchgate.net Deuterium-labeled precursors or the use of this compound as an internal standard in analytical methods can help researchers investigate these formation pathways. researchgate.netoup.comresearchgate.net
Studies have identified pathways such as the oxidation of polyunsaturated fatty acids at elevated temperatures and the decomposition of ascorbic acid derivatives as sources of furan. researchgate.netoup.com Thermal degradation of carbohydrates and amino acids can also lead to furan formation through reactive intermediates like glycolaldehyde (B1209225) and acetaldehyde. researchgate.netagriculturejournals.czresearchgate.net Isotopic labeling studies can help to confirm proposed mechanisms and identify the specific atoms from the precursors that are incorporated into the furan ring. For instance, carbon module labeling (CAMOLA) techniques have been used to study furan formation mechanisms in Maillard model systems, showing that furan can be formed from glucose via the intact skeleton. researchgate.net While this compound is primarily used for studying reactions of furan, its use as an analytical standard is crucial for quantifying furan formed from precursors, indirectly supporting the study of these formation pathways. researchgate.netoup.comresearchgate.netnih.gov
Studies on C-O Bond Alumination and Ring-Opening Processes
This compound has also been employed in studies investigating the reactivity of the furan ring itself, including processes involving C-O bond cleavage and ring opening. For example, research on the alumination of furans using aluminum reagents has utilized this compound to gain mechanistic insights. chemrxiv.org
In studies of C-O bond alumination of biomass-derived furans, a monomeric aluminum(I) reagent was shown to react with substituted furans to form ring-expanded products. chemrxiv.org Kinetic experiments comparing the reaction of the aluminum reagent with furan and this compound helped to understand the mechanism. chemrxiv.org While the primary focus of one study was on C-H alumination which showed a strong primary KIE with this compound, the subsequent C-O alumination step was also investigated, and a KIE of 1.0 ± 0.1 at 353 K was measured using isolated C-H aluminated products of furan and this compound, indicating that C-H bond cleavage is not rate-determining in the C-O alumination step. chemrxiv.org
Ring-opening reactions of furans are also relevant, particularly in the context of converting biomass-derived furans into other valuable chemicals. researchgate.netmdpi.com While the provided search results did not detail specific studies using this compound to investigate the mechanism of furan ring opening itself, studies on the fragmentation of furan upon resonant electron attachment have provided information on reaction pathways involving the breaking of a C-O bond. acs.org Understanding the mechanisms of C-O bond activation and ring-opening is crucial for developing efficient catalytic processes for biomass conversion.
Isotopic Labeling Research with Furan D4
Elucidation of Biochemical and Metabolic Pathways
Furan-containing compounds are widespread, found in sources ranging from food and coffee to pharmaceuticals and industrial chemicals. mdpi.comnih.gov Understanding how these compounds are processed in biological systems is crucial. The toxicity associated with many furan (B31954) derivatives is known to require metabolic activation, specifically the oxidation of the furan ring into reactive electrophilic intermediates. nih.gov Isotopic labeling with Furan-d4 is instrumental in studying these transformation pathways. mdpi.comnih.gov
Deuterium (B1214612) can be incorporated into biological molecules through two primary routes: chemical exchange and biological synthesis. ornl.gov The chemical route typically involves exchanging labile hydroxyl-bound hydrogens with deuterium from deuterium oxide (D₂O). ornl.govosti.gov
The biological route provides a more comprehensive method for labeling non-exchangeable C-H bonds. osti.gov This is achieved by cultivating organisms—such as plants, bacteria, or fungi—in a deuterium-enriched medium. ornl.gov The organism then utilizes the deuterated precursors from the medium to synthesize complex biomolecules, effectively incorporating deuterium into their carbon skeletons. ornl.govrsc.org For example, studies on the biogenesis of furanones in strawberries have used isotopically labeled D-glucose and D-fructose to trace their conversion into key aroma compounds. researchgate.netnih.gov In these experiments, detached strawberry fruits were fed labeled sugars, and the subsequent incorporation of the isotopic labels into furanone products was analyzed, revealing that D-glucose is first metabolized to D-fructose-6-phosphate before being transformed into the final furanone structures. researchgate.netnih.gov This demonstrates how isotopic tracers illuminate complex metabolic sequences in vivo.
The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). azimuth-corp.com This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage requires more energy, thus slowing down the reaction. This principle is widely exploited to probe reaction mechanisms.
Studies on the metabolism of various compounds have shown that deuteration generally leads to a decrease in the rate of metabolism. nih.gov For instance, the deuteration of halogenated anesthetics was found to reduce their metabolic transformation in rats, which in turn could lessen organ toxicity. nih.gov In the context of furan, its metabolic activation to the reactive metabolite cis-2-buten-1,4-dial (BDA) is a critical step. mdpi.com A pilot study using stable isotope dilution analysis tracked the metabolites of furan in human urine after coffee consumption. mdpi.comnih.gov By using labeled standards, researchers could accurately quantify the excretion of furan metabolites, demonstrating that a significant portion of ingested furan is metabolized and excreted within 24 hours. mdpi.comnih.gov
Furthermore, computational studies have revealed that deuteration has a tangible impact on the physical characteristics of the furan ring itself. nih.govresearchgate.net Ab initio molecular dynamic simulations showed that deuteration alters the furan ring's dynamics, making it more rigid and reducing its puckering amplitude compared to its non-deuterated counterpart. mdpi.comnih.govresearchgate.net This change in molecular shape and vibrational frequency can influence how the molecule interacts with metabolic enzymes, providing a physical basis for the observed changes in metabolic transformations. mdpi.comnih.gov
Table 1: Research Findings on Furan Metabolism and Deuteration Effects
| Research Area | Finding | Significance | Citations |
|---|---|---|---|
| Metabolic Pathway | In strawberries, D-glucose is metabolized to D-fructose-6-phosphate before its transformation into furanones. | Elucidates the precursor and intermediate steps in the biosynthesis of natural furan compounds. | researchgate.netnih.gov |
| Metabolite Quantification | After ingestion, 89.1% of furan was detected as specific metabolites (AcLys-BDA, Lys-BDA, GSH-BDA) in human urine within 24 hours. | Provides quantitative data on the extent of furan metabolism in humans and identifies key biomarkers for exposure assessment. | mdpi.comnih.gov |
| Physical Ring Dynamics | Deuteration of the furan ring leads to a smaller puckering amplitude, suggesting a more rigid molecular structure. | Contradicts the standard assumption that deuteration does not change molecular size and provides a physical reason for altered enzyme interactions. | mdpi.comnih.govresearchgate.net |
| General Metabolic Effect | Deuteration of various volatile anesthetics led to decreased metabolism and reduced production of toxic metabolites. | Demonstrates the general principle that deuteration can slow metabolic processes, a key aspect of the kinetic isotope effect. | nih.gov |
Material Science Applications of Deuterated Furan Derivatives
The unique properties of deuterated materials make them highly valuable in material science. resolvemass.ca Deuterated polymers, where hydrogen atoms are replaced by deuterium, exhibit altered physical and chemical characteristics compared to their proteo counterparts. azimuth-corp.comresolvemass.ca These differences are exploited in a variety of advanced applications, including neutron scattering, analytical standards, and the engineering of optical materials. azimuth-corp.comornl.govresolvemass.ca
Furan and its derivatives are important precursors for a range of polymers, including resins, adhesives, and coatings. core.ac.ukresearchgate.netscispace.com While the large-scale deployment of deuterated furan polymers is an emerging field, the established applications of both furan-based polymers and deuterated materials point to significant potential. azimuth-corp.comresearchgate.net
One of the most promising applications is in the field of optics. The substitution of hydrogen with deuterium shifts the frequency of C-H bond vibrations. azimuth-corp.com This is particularly useful for creating materials transparent in specific regions of the infrared (IR) spectrum. For example, research on deuterated poly(sulfur-random-d14-DIB) demonstrated that replacing hydrogen with deuterium shifted C-H bond vibrations from around 3.3 μm to 4.2 μm, rendering the material transparent at wavelengths where the non-deuterated version was opaque. azimuth-corp.com This principle could be applied to deuterated furan polymers to engineer novel materials for mid-wave IR (MWIR) photonic devices, sensors, and compact spectrometers. azimuth-corp.com
Additionally, deuterated polymers are extensively used in small-angle neutron scattering (SANS) experiments. azimuth-corp.com The significant difference in the neutron scattering cross-section between hydrogen and deuterium allows researchers to use deuterated polymers to enhance contrast in polymer blends and composites, providing detailed information about their morphology and structure that is not accessible with other techniques. azimuth-corp.comornl.gov Deuterated furan polymers could therefore serve as critical tools for studying the nanoscale structure of furan-based polymer systems. azimuth-corp.comresolvemass.ca
Table 2: Potential Material Science Applications of Deuterated Furan Derivatives
| Application Area | Principle of Use | Potential this compound Derivative Application | Citations |
|---|---|---|---|
| Infrared (IR) Optics | Deuteration shifts C-H vibrational frequencies, reducing optical loss at specific IR wavelengths. | Creation of deuterated polyfuran resins for use in MWIR sensors, gratings, and other photonic devices. | azimuth-corp.com |
| Neutron Scattering | High contrast between proteo and deutero polymers allows for detailed morphological analysis. | Use as contrast-enhancing agents in SANS studies to characterize furan-based polymer blends and composites. | azimuth-corp.comornl.govresolvemass.ca |
| Analytical Standards | Provides distinct spectroscopic signatures for use as internal standards in mass spectrometry. | Synthesis of deuterated furan derivatives to serve as precise internal standards for analytical and bioanalytical testing. | resolvemass.caresearchgate.net |
| Sustainable Materials Research | Used to study degradation pathways in biodegradable materials. | Incorporation into bio-derived furan polymers to investigate and improve their degradation profiles for sustainability. | resolvemass.ca |
Advanced Spectroscopic Characterization of Furan D4 in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. The presence of deuterium (B1214612) in Furan-d4 impacts its NMR behavior, making it useful in specific contexts.
Structural Assignment and Confirmation through Deuterium NMR (²H NMR)
Deuterium NMR (²H NMR) is specifically sensitive to deuterium nuclei. For fully deuterated compounds like this compound, ²H NMR can directly confirm the presence and location of deuterium atoms. While standard ¹H NMR of this compound would show minimal to no signal from residual protons (depending on isotopic purity), a ²H NMR spectrum would exhibit signals corresponding to the deuterated positions in the furan (B31954) ring. This can be used to confirm the successful synthesis and isotopic enrichment of this compound. ²H NMR can also provide information about the environment of the deuterium atoms, although the quadrupolar nature of the deuterium nucleus (spin I=1) leads to broader signals compared to ¹H NMR, particularly in less mobile environments.
Use of this compound as a Deuterated Solvent or Reference in NMR Studies
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid overwhelming signals from the solvent itself, which would obscure the signals from the analyte. While not as commonly used as solvents like CDCl₃, DMSO-d₆, or CD₃OD ucla.edueurisotop.comscharlab.comlabinsights.nlacs.orgcarlroth.com, this compound can potentially be used as a deuterated solvent in specific research applications, particularly when studying furan derivatives or reactions in a furan environment. Its high isotopic purity (typically ≥98 atom % D) ensures a minimal ¹H background. sigmaaldrich.comsigmaaldrich.com
Deuterated solvents like this compound can also serve as internal references in NMR studies, although external referencing is more common for solvents themselves. The residual proton signal in a deuterated solvent can be used as a reference point for chemical shifts. However, for this compound, the primary utility in NMR research lies in its application as a labeled compound for mechanistic studies or structural confirmation rather than a routine solvent due to its specific chemical nature as a furan ring. Deuterium labeling, as in this compound, is frequently used in kinetic studies to investigate reaction mechanisms through isotope effects. evitachem.com
Mass Spectrometry (MS) Characterization and Fragmentation Studies
Mass Spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. This compound's isotopic composition makes it readily distinguishable from unlabeled furan in MS.
Molecular Ion Detection and Isotopic Signature
The molecular weight of unlabeled furan (C₄H₄O) is approximately 68.07 g/mole . europa.eu With the replacement of all four hydrogen atoms by deuterium, this compound (C₄D₄O) has a molecular weight of approximately 72.10 g/mole . europa.eusigmaaldrich.comsigmaaldrich.com In Mass Spectrometry, the molecular ion peak for unlabeled furan is typically observed at m/z 68. europa.euperkinelmer.comscioninstruments.comchromatographyonline.comgcms.cz For this compound, the molecular ion peak is observed at m/z 72. europa.euscioninstruments.comchromatographyonline.comgcms.cz This characteristic mass shift of +4 (due to the four deuterium atoms, each adding approximately 1 Da compared to hydrogen) is a clear isotopic signature that allows for the unambiguous identification of this compound. sigmaaldrich.com
The detection of the molecular ion at m/z 72 is crucial for confirming the presence and intact molecular structure of this compound in a sample. This is particularly useful in quantitative analysis, where this compound is often used as an internal standard for the determination of unlabeled furan in various matrices, such as food products. europa.euperkinelmer.comscioninstruments.comchromatographyonline.comgcms.czfda.govnih.gov The ratio of the peak area of unlabeled furan (m/z 68) to that of this compound (m/z 72) is used for calibration and quantification. perkinelmer.comscioninstruments.comgcms.cz
Fragmentation Patterns and Mechanistic Insights
Electron Ionization (EI) Mass Spectrometry typically causes molecules to fragment, producing a pattern of fragment ions that is characteristic of the compound's structure. The fragmentation pattern of this compound can provide insights into the stability of the deuterated ring and the pathways of bond cleavage under ionization conditions.
While detailed fragmentation studies specifically on this compound are less commonly reported compared to its use as an internal standard, general fragmentation pathways of furan are known. The mass spectrum of unlabeled furan shows a base peak at m/z 39, corresponding to the loss of a formyl radical (CHO•) from the molecular ion [C₄H₄O]⁺•, forming the cyclopropenyl cation [C₃H₃]⁺. Other significant fragments for furan include m/z 68 ([M]⁺•), m/z 40 ([C₄H₄O-CO]⁺• or [C₃H₄]⁺•), and m/z 29 ([CHO]⁺). nist.gov
For this compound, the fragmentation pathways would involve the cleavage of C-D and C-C bonds. The characteristic fragment ions would be shifted in mass compared to unlabeled furan due to the presence of deuterium. For instance, the fragment corresponding to the loss of a deuterated formyl radical (CDO•) would be observed at m/z 42 (39 + 3 deuterium atoms). europa.eu Similarly, other fragment ions would appear at m/z values increased by the number of deuterium atoms they retain. Studying these shifted fragmentation patterns can help in understanding the influence of deuterium substitution on bond dissociation energies and fragmentation mechanisms. Research on the fragmentation of furan derivatives upon electron attachment has revealed rich fragmentation patterns, including the cleavage of various bonds within the molecule. acs.org Comparing the fragmentation of this compound to unlabeled furan can provide valuable mechanistic insights into how the furan ring breaks down under electron ionization or other MS techniques.
Future Research Directions and Emerging Applications of Furan D4
Development of Novel Analytical Methodologies with Enhanced Sensitivity and Specificity
Furan-d4 plays a crucial role in the development of highly sensitive and specific analytical methods, particularly in the quantification of furan (B31954) and its derivatives in various matrices. The use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) is well-established, allowing for accurate quantification through isotope dilution analysis nih.govresearchgate.netresearchgate.net. This approach compensates for potential analyte losses during sample preparation and analysis.
Future research will likely focus on pushing the limits of detection and quantification for furan and related compounds in increasingly complex sample types. This includes developing methods for matrices where furan is present at very low, part-per-billion (ppb) or even part-per-trillion levels nih.govresearchgate.net. Novel sample preparation techniques, such as optimized solid-phase microextraction (SPME) fibers and automated headspace systems, coupled with advanced GC-MS/MS techniques, are expected to enhance sensitivity and reduce matrix interference researchgate.netnih.govresearchgate.netub.edu. The use of this compound will be integral to validating the accuracy and precision of these new methodologies, ensuring reliable data for trace analysis. Research is also exploring the use of different SPME fiber coatings, such as CAR/DVB/PDMS, which have shown better performance for the simultaneous extraction of furan and its derivatives in certain food matrices nih.gov.
The development of analytical methods with enhanced specificity is also a key area. While GC-MS/MS offers high specificity by monitoring specific ion transitions, future work may involve exploring alternative ionization techniques or hyphenated methods that provide even greater confidence in analyte identification in challenging samples. The ability of this compound to provide a distinct mass signal (M+4 compared to furan) is fundamental to achieving this specificity in isotope dilution methods sigmaaldrich.com.
Exploration of this compound in Advanced Mechanistic Catalysis
Isotopic labeling, utilizing compounds like this compound, is a powerful tool for elucidating reaction mechanisms in catalysis. By tracking the fate of deuterium (B1214612) atoms from this compound through a catalytic process, researchers can gain detailed insights into bond breaking and formation events, intermediate species, and reaction pathways.
Future research in this area could involve using this compound to study the mechanisms of furan-involved catalytic reactions, such as ring-opening reactions, cycloadditions, or transformations of furan into other valuable chemicals researchgate.netrsc.org. For instance, investigating the catalytic conversion of furan derivatives to cyclopentanone (B42830) could benefit from this compound labeling to understand the ring rearrangement mechanism and the role of different catalytic sites researchgate.net. Similarly, studies on the selective oxidation of furan derivatives over metal catalysts could utilize this compound to trace the oxygen insertion pathways and the involvement of the furan ring in the catalytic cycle rsc.org.
The application of this compound in advanced mechanistic catalysis will likely expand to include heterogeneous catalysis, photocatalysis, and electrocatalysis, where understanding the complex interplay between the catalyst surface, reactants, and intermediates is critical. Deuterium tracing with this compound can provide experimental validation for proposed catalytic cycles and help optimize catalyst design for improved activity, selectivity, and stability.
Expansion of Isotopic Labeling Studies in Complex Organic and Biological Systems
The use of this compound as an isotopic tracer is poised for expansion into more complex organic and biological systems. Deuterium labeling is invaluable for studying metabolic pathways, pharmacokinetic profiles, and the degradation of organic molecules in environmental and biological contexts sigmaaldrich.comckisotopes.com.
In organic synthesis, this compound can serve as a labeled building block to synthesize deuterated complex molecules. This allows for the study of reaction mechanisms, reaction kinetics, and the fate of specific atoms in multi-step synthesis. The high isotopic purity of this compound is crucial for these applications sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.
In biological systems, while furan itself is a known food processing contaminant and its toxicity is studied nih.govresearchgate.netnih.govresearchgate.netresearchgate.netimreblank.ch, this compound can be used in controlled experiments to trace the metabolic fate of furan or furan-derived compounds. This could involve administering this compound to model organisms or using it in in vitro studies with enzymes or cell cultures to identify metabolites and understand the biochemical transformations that occur sigmaaldrich.com. The sensitivity of mass spectrometry techniques, enhanced by the use of stable isotopes, enables the detection and quantification of labeled metabolites even at low concentrations ckisotopes.com.
Furthermore, this compound could be employed in environmental studies to track the degradation pathways of furan in soil, water, or air acs.orgacs.orgpcbiochemres.com. This is particularly relevant given furan's presence as a volatile organic compound from various sources, including biomass burning acs.orgacs.orgresearchgate.net. Isotopic labeling can help identify the microorganisms or chemical processes responsible for furan degradation and assess the persistence and transformation products of furan in the environment.
Computational Chemistry Approaches to Complement Experimental this compound Research
Computational chemistry, including quantum chemical calculations and molecular dynamics simulations, plays a vital role in complementing experimental studies involving this compound. These theoretical approaches can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its transformation products at a molecular level acs.orgresearchgate.netresearchgate.netchemrxiv.org.
Future research will increasingly integrate computational methods with experimental this compound studies. For example, quantum chemical calculations can be used to predict the effect of deuterium substitution on reaction barriers and kinetics, helping to interpret kinetic isotope effects observed in catalytic or mechanistic studies acs.orgresearchgate.net. Computational modeling can also aid in elucidating reaction mechanisms by identifying plausible transition states and intermediates, providing a theoretical framework to support experimental observations made using this compound tracing rsc.orgresearchgate.netchemrxiv.orgmostwiedzy.pl.
Furthermore, computational chemistry can assist in the design of new analytical methods by predicting the spectroscopic signatures (e.g., mass fragmentation patterns, vibrational frequencies) of this compound and potential furan metabolites or degradation products researchgate.net. This can help optimize mass spectrometry or spectroscopic detection parameters for enhanced sensitivity and specificity. The combination of experimental data obtained using this compound and theoretical calculations will provide a more comprehensive understanding of the behavior and transformations of furan in various systems.
Computational studies can also explore the interactions of this compound with catalysts, enzymes, or other molecules in complex matrices, providing insights into binding affinities, reaction orientations, and the factors influencing reactivity and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Furan-d4, and how do reaction conditions influence isotopic purity?
- Answer : this compound is typically synthesized via acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O) or catalytic deuteration methods. Isotopic purity (>99% D) depends on reaction time, temperature, and the deuteration agent’s molar ratio. For reproducibility, experimental protocols must specify these parameters and include purification steps (e.g., fractional distillation) . Analytical validation via NMR (¹H/²H ratio) and mass spectrometry (MS) is critical to confirm purity .
Q. What analytical techniques are most effective for assessing the isotopic purity of this compound, and what are their detection limits?
- Answer :
| Technique | Detection Limit | Key Parameters |
|---|---|---|
| NMR | 0.1% (²H) | ¹H/²H integration ratios at 7-8 ppm (aromatic protons) |
| MS | 0.01% (²H) | m/z peaks for deuterated vs. non-deuterated species |
| IR | 1% (²H) | C-D stretching bands (~2200 cm⁻¹) |
| NMR and MS are preferred for high precision, while IR is supplementary. Cross-validation using multiple techniques minimizes measurement bias . |
Q. What are the optimal storage conditions for this compound to prevent isotopic exchange or degradation?
- Answer : Store under inert atmosphere (Ar/N₂) in sealed, dark glass containers at -20°C. Avoid exposure to moisture or protic solvents to prevent deuterium loss. Regular purity checks via NMR are recommended for long-term storage .
Advanced Research Questions
Q. How can isotopic effects of this compound influence reaction kinetics in organometallic catalysis, and how should experimental controls be designed?
- Answer : Deuterium’s higher mass reduces zero-point energy, leading to slower reaction rates (kinetic isotope effects, KIE ≈ 2–10). Control experiments should compare this compound with non-deuterated analogs under identical conditions. Use Arrhenius plots to quantify activation energy differences. Computational modeling (DFT) complements experimental data to disentangle electronic vs. steric effects .
Q. What methodologies validate the role of this compound in elucidating reaction mechanisms via isotopic tracing?
- Answer : Isotopic labeling studies require:
- Step 1 : Design reactions where deuterium placement (e.g., α- or β-positions) correlates with mechanistic pathways (e.g., proton transfer vs. radical intermediates).
- Step 2 : Use MS/MS or ²H NMR to track deuterium migration in products.
- Step 3 : Compare experimental outcomes with theoretical isotope effects predicted by computational chemistry (e.g., Gaussian or ORCA software) .
Q. How should researchers address contradictions in reported thermodynamic data for deuterium-labeled furan derivatives?
- Answer : Discrepancies (e.g., enthalpy of formation) may arise from differences in purity assessment or calibration standards. Resolve via:
- Meta-analysis : Systematically compare datasets using criteria like sample preparation and instrumental precision.
- Error Propagation Analysis : Quantify uncertainties in deuterium content and instrumental measurements.
- Collaborative Replication : Partner with independent labs to validate results under standardized protocols .
Q. What statistical frameworks are appropriate for analyzing variability in deuterium distribution within this compound batches?
- Answer : Apply ANOVA to compare batch homogeneity, or principal component analysis (PCA) to identify outlier samples. Use detection limits (e.g., MS’s 0.01% threshold) to define acceptance criteria. Pre-register analytical protocols to minimize bias .
Methodological Best Practices
- Research Question Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure inquiries. For example: "How does this compound’s deuteration level impact its reactivity in Diels-Alder reactions?" meets FINER standards .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendices) from processed results (main text). Use hyperlinks for supplementary files .
- Ethical Compliance : Disclose deuterium sourcing and ensure safety protocols for handling reactive intermediates (e.g., deuterated acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
